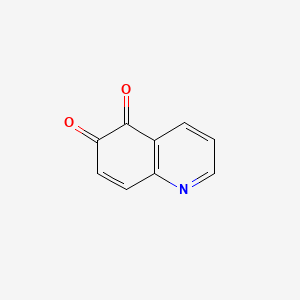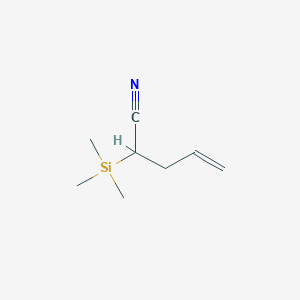![molecular formula C8H9N3O B11920277 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyrimidine ring, with a methyl group at the 6th position and a hydroxymethyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol typically involves multi-step processes. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then subjected to a series of reactions to introduce the methyl and hydroxymethyl groups. For instance, the chlorination of carbonyl compounds with phosphorus oxychloride, followed by oxidation with potassium osmate hydrate and sodium periodate, can yield the desired intermediate . Subsequent reactions, such as nucleophilic substitution and reduction, lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methyl and hydroxymethyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting enzymes like CDK2 and EGFR. Its derivatives have shown promising anticancer activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases like CDK2, preventing their activity and thereby inhibiting cell proliferation . This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to modulate signaling pathways makes it a valuable tool in cancer research and therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: Known for its applications in medicinal chemistry and materials science.
Uniqueness
{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a multi-targeted kinase inhibitor make it a compound of significant interest in various research fields .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2,4,12H,3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
UFIAWFXLZCQIBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=CN=C2N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


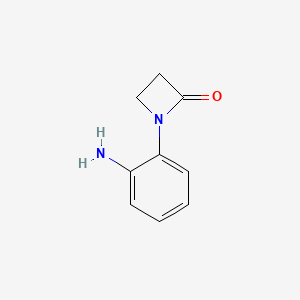


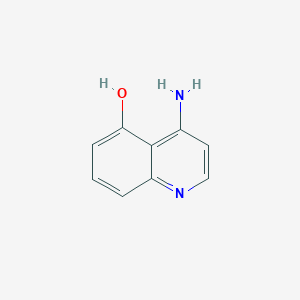
![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)

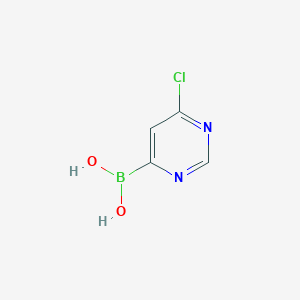


![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)
